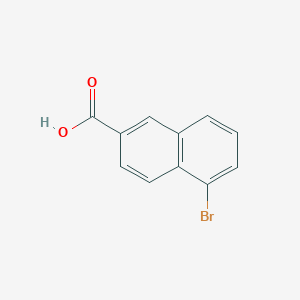
Samarium-150
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium-150 is a radioactive isotope of samarium, with a half-life of 46.3 hours. It is used in various scientific research applications, particularly in nuclear medicine and cancer therapy.
Mecanismo De Acción
Samarium-150 emits beta particles, which are high-energy electrons that can penetrate tissues and destroy cancer cells. The beta particles emitted by Samarium-150 have a short range of penetration, which makes them ideal for targeting cancer cells while minimizing damage to healthy tissues.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Samarium-150 are primarily related to its radioactivity. The beta particles emitted by Samarium-150 can cause damage to DNA and other cellular structures, which can lead to cell death. However, the therapeutic effects of Samarium-150 are carefully controlled and targeted to minimize damage to healthy tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Samarium-150 is its short half-life, which allows for rapid clearance from the body and reduces the risk of long-term side effects. It is also relatively easy to synthesize and purify, which makes it accessible for use in various research applications. However, the short half-life also limits the amount of time available for experiments, and the beta particles emitted by Samarium-150 can be difficult to measure and monitor.
Direcciones Futuras
There are several potential future directions for research involving Samarium-150. One area of focus is the development of new imaging and therapeutic techniques that use Samarium-150 in combination with other radioactive isotopes or drugs. Another area of research is the development of new methods for synthesizing and purifying Samarium-150, which could improve its availability and reduce costs. Finally, there is ongoing research into the long-term effects of Samarium-150 on the body, particularly in terms of its potential for causing cancer or other health problems.
Métodos De Síntesis
Samarium-150 is synthesized by irradiating samarium-149 with neutrons in a nuclear reactor. The resulting samarium-150 is then separated and purified through various chemical processes.
Aplicaciones Científicas De Investigación
Samarium-150 is primarily used in nuclear medicine for imaging and therapy. It is commonly used in the treatment of various types of cancer, such as prostate cancer and bone metastases. It is also used in the diagnosis and treatment of other medical conditions, such as bone pain and arthritis.
Propiedades
Número CAS |
14907-33-6 |
|---|---|
Nombre del producto |
Samarium-150 |
Fórmula molecular |
Sm |
Peso molecular |
149.91728 g/mol |
Nombre IUPAC |
samarium-150 |
InChI |
InChI=1S/Sm/i1+0 |
Clave InChI |
KZUNJOHGWZRPMI-IGMARMGPSA-N |
SMILES isomérico |
[150Sm] |
SMILES |
[Sm] |
SMILES canónico |
[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



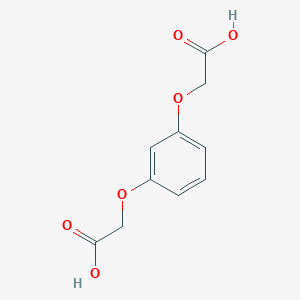
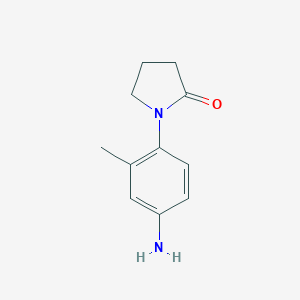
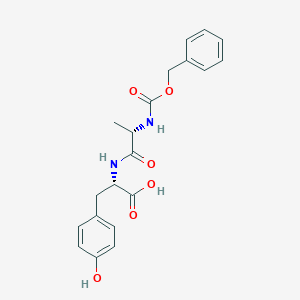
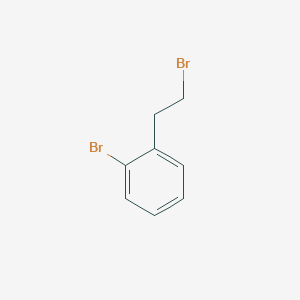
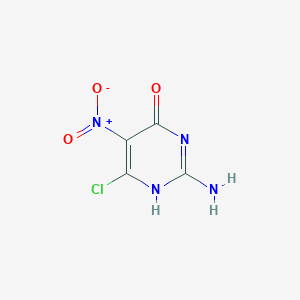
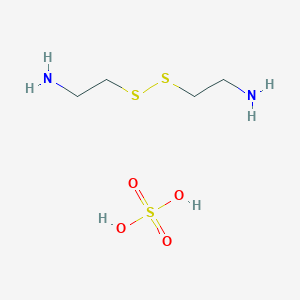
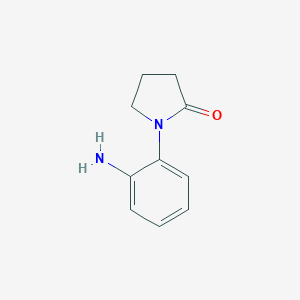
![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)
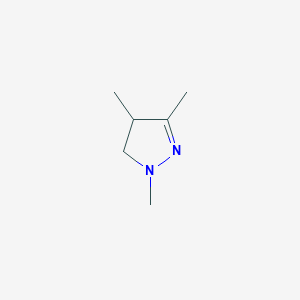
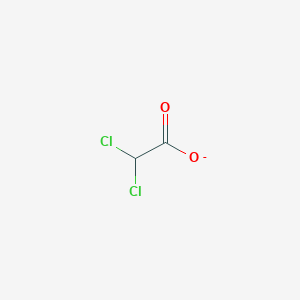
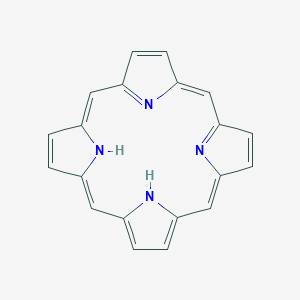
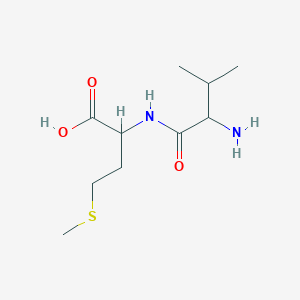
![(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine](/img/structure/B87212.png)
